molecular formula C7H9ClN4 B3241753 1,3,5-Triazin-2-amine, 4-chloro-N-cyclopropyl-6-methyl- CAS No. 148312-27-0

1,3,5-Triazin-2-amine, 4-chloro-N-cyclopropyl-6-methyl-

Cat. No.: B3241753
CAS No.: 148312-27-0
M. Wt: 184.62 g/mol
InChI Key: UTQMJAKKVFHHDI-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2-amine derivatives are a versatile class of heterocyclic compounds with diverse pharmacological applications, including CNS disorders, anticancer activity, and enzyme inhibition. The compound 4-chloro-N-cyclopropyl-6-methyl-1,3,5-triazin-2-amine features a triazine core substituted with a chlorine atom at position 4, a cyclopropyl group at the N-amine position, and a methyl group at position 4. These substitutions confer distinct electronic and steric properties, influencing receptor binding, metabolic stability, and pharmacokinetics.

Properties

IUPAC Name

4-chloro-N-cyclopropyl-6-methyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c1-4-9-6(8)12-7(10-4)11-5-2-3-5/h5H,2-3H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQMJAKKVFHHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3,5-Triazin-2-amine, 4-chloro-N-cyclopropyl-6-methyl- typically involves the substitution of chloride ions in cyanuric chloride with the desired amine groups. One common method involves the reaction of cyanuric chloride with cyclopropylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the substitution process .

Industrial production methods often employ microwave irradiation to enhance the reaction rate and yield. This method not only reduces the reaction time but also improves the purity of the final product .

Chemical Reactions Analysis

1,3,5-Triazin-2-amine, 4-chloro-N-cyclopropyl-6-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, sodium hydroxide, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,5-Triazin-2-amine, 4-chloro-N-cyclopropyl-6-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2-amine, 4-chloro-N-cyclopropyl-6-methyl- involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Structural Analogues

The following triazine derivatives share structural similarities with the target compound, differing primarily in substituent groups:

Compound Name Substituents (Position) CAS Number Key Applications/Findings References
4-Chloro-N-cyclopropyl-6-methyl-1,3,5-triazin-2-amine Cl (4), Cyclopropyl (N), CH₃ (6) Not Reported Hypothesized CNS activity (inferred) -
(RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2) 2,3-Dichlorophenoxy (4), Piperazine (6) - 5-HT6R/5-HT2AR antagonism, procognitive effects in dementia models
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine Cyclopropyl (4), SCH₃ (6) 175204-57-6 Structural analog with potential metabolic stability
4-Chloro-6-isopropyl-1,3,5-triazin-2-amine Cl (4), Isopropyl (6) 188624-04-6 Agrochemical applications (inferred)
4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine CH₃ (4), SCH₃ (6) 27622-90-8 Unspecified biological activity

Substituent Effects on Pharmacological Activity

  • Chlorine at Position 4 : The electron-withdrawing chlorine atom enhances receptor binding affinity in 5-HT6R antagonists (e.g., Compound 2) by stabilizing interactions with hydrophobic pockets in the receptor . This substitution is critical for CNS activity, as seen in Compound 2's high brain concentration and procognitive effects .
  • Cyclopropyl Group : Cyclopropyl substituents (e.g., in 4-cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine) improve metabolic stability by reducing oxidative metabolism compared to bulkier alkyl groups like isopropyl . This may enhance the target compound's oral bioavailability.
  • Methyl Group at Position 6 : Methyl groups contribute to moderate lipophilicity, balancing blood-brain barrier permeability and aqueous solubility. In contrast, methylthio groups (e.g., SCH₃) increase lipophilicity but may elevate toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3,5-Triazin-2-amine, 4-chloro-N-cyclopropyl-6-methyl-
Reactant of Route 2
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1,3,5-Triazin-2-amine, 4-chloro-N-cyclopropyl-6-methyl-

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